[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic small molecule featuring a brominated furan core esterified with a carbamoyl-methyl group substituted with a 2-methylphenyl moiety. Its synthesis involves multi-step reactions, including Suzuki coupling between methyl 5-bromofuran-2-carboxylate and arylboronic acids, followed by hydrolysis and purification via traditional methods (e.g., column chromatography). Characterization employs ¹H/¹³C NMR, FT-IR, and mass spectrometry .
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-9-4-2-3-5-10(9)16-13(17)8-19-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDHPUYHPKUSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Esterification: The 5-bromofuran-2-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 5-bromofuran-2-carboxylate.
Carbamoylation: The final step involves the reaction of methyl 5-bromofuran-2-carboxylate with (2-methylphenyl)isocyanate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Ester Derivatives of Bromofuran Carboxylates
The bromofuran carboxylate scaffold is a common motif in medicinal chemistry. Key comparisons include:
Key Findings :
Substituent Effects on the Phenylcarbamoyl Group
The 2-methylphenylcarbamoyl group is critical for target engagement. Comparisons with related substituents:
Key Findings :
Bromine Substitution Patterns
Bromine at the furan 5-position influences electronic and steric properties:
Key Findings :
- Monosubstitution: The 5-bromo group in the target compound balances electronic effects (electron-withdrawing) without excessive steric bulk, favoring reactivity in cross-coupling reactions .
- Metabolic Stability : Bromine substitution may slow oxidative metabolism compared to hydroxylated analogs .
Biological Activity
[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's molecular formula is CHBrNO. It features a furan ring, a bromine atom, and a carbamoyl group attached to a methylphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of this compound can be achieved through several methodologies. A common approach involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable amine derivative, followed by methylation to form the final product. The reaction conditions must be optimized to ensure high yields and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of furan-2-carboxylate have shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Studies have also explored the compound's anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways like the PI3K/Akt pathway.
Case Studies
- In Vitro Studies : A study conducted by researchers at the University of Dundee assessed the compound's efficacy in inhibiting polyketide synthase (PKS) enzymes involved in bacterial biosynthesis. Results indicated that the compound could serve as a lead for developing new antibacterial agents targeting PKS pathways .
- Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects on human cancer cell lines using MTT assays. The compound exhibited IC values in the low micromolar range, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
